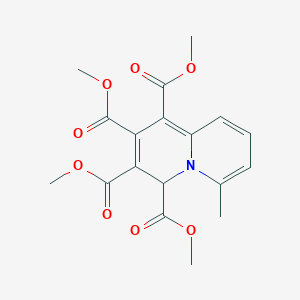
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is a complex organic compound with the molecular formula C18H19NO8. This compound is known for its unique structure, which includes a quinolizine core with multiple carboxylic acid ester groups. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The quinolizine core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, oxidized derivatives, and substituted quinolizine compounds .
Scientific Research Applications
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 1,2,3,4-tetramethyl ester
- 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 8-(trimethylsilyl)-, tetramethyl ester
Uniqueness
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds .
Properties
CAS No. |
858-97-9 |
|---|---|
Molecular Formula |
C18H19NO8 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tetramethyl 6-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-7-6-8-10-11(15(20)24-2)12(16(21)25-3)13(17(22)26-4)14(19(9)10)18(23)27-5/h6-8,14H,1-5H3 |
InChI Key |
WZBIHUIGGRGCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C(=C(C(N12)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















